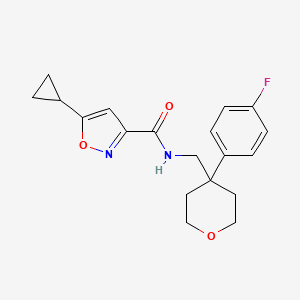

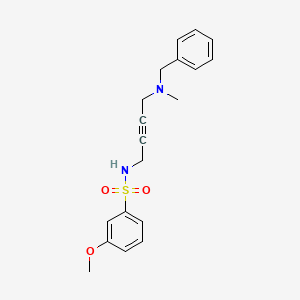

![molecular formula C14H11F3N2O2S B2537846 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-80-1](/img/structure/B2537846.png)

2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a derivative of pyrimidin-4(3H)-one, a heterocyclic compound that has garnered interest due to its wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a trifluoromethyl group and a phenyl ring in the compound suggests potential for increased biological activity or specificity.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of certain compounds with phenacyl bromide derivatives leads to the formation of various sulfanyl pyrimidin-4(3H)-one derivatives . Additionally, the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved through cyclocondensation under mild basic conditions, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-one derivatives is characterized by the presence of a pyrimidine nucleus, which is a six-membered ring containing two nitrogen atoms. The substitution of different groups at various positions on the ring can significantly alter the chemical and biological properties of these compounds. For example, the introduction of a trifluoromethyl group at the 6-position, as seen in the compound of interest, is known to enhance the lipophilicity and metabolic stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfanyl pyrimidin-4(3H)-one derivatives includes their ability to undergo iodocyclization, as demonstrated by the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-4-ium triiodides upon iodination . This suggests that the compound "this compound" may also participate in similar cyclization reactions, potentially leading to novel heterocyclic structures with unique properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of a sulfanyl group is likely to influence the compound's solubility and reactivity, while the trifluoromethyl group may increase its hydrophobicity. The phenyl ring could contribute to the compound's ability to engage in π-π interactions, which might be relevant in its binding to biological targets .

Applications De Recherche Scientifique

Synthesis and Computational Analysis

Research has demonstrated the development of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, highlighting an effective synthesis method that may involve compounds similar to the chemical structure . These compounds exhibit significant biological activities, making them promising for drug development. Studies have identified compounds with notable antioxidant effects and the potential to stabilize biological membranes, including erythrocytes, at low concentrations. Their interaction with carrier proteins and the resulting increase in mitochondrial membrane potential are of particular interest (Farzaliyev et al., 2020).

Antimicrobial and Antifungal Activities

Compounds synthesized through the condensation of specific heterocyclic compounds, employing eco-friendly catalysts, have been screened for in vitro antimicrobial activity. Some derivatives have shown good antibacterial activity against common pathogens like Escherichia coli and notable antifungal activity against Candida rugosa (Banothu et al., 2013).

Pharmacological Potential

The exploration of heterocyclic compounds containing sulfur for their pharmacological potential has revealed inhibitors of crucial enzymes such as carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. These findings suggest the potential application of these compounds in treating disorders like glaucoma, Alzheimer's disease, and diabetes, underscoring the broad spectrum of therapeutic areas that could benefit from such research (Gülçin et al., 2020).

Molecular Structure and Drug Likeness

Studies on the molecular structure, drug likeness, and molecular docking of novel anti-COVID-19 molecules have provided insights into the pharmacokinetic properties and potential therapeutic applications against SARS-CoV-2. This includes analysis through various spectroscopic methods and theoretical calculations, which help in understanding the drug-likeness based on Lipinski's rule and other pharmacokinetic properties (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDPWLDOAGNOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

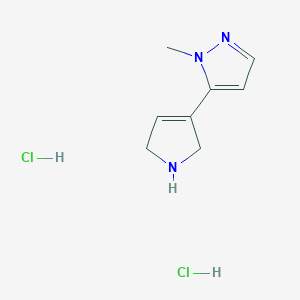

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)

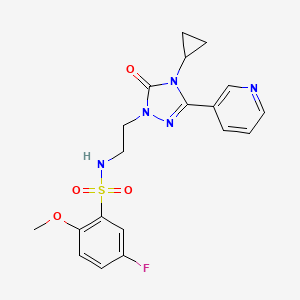

![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)

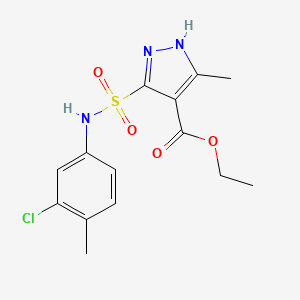

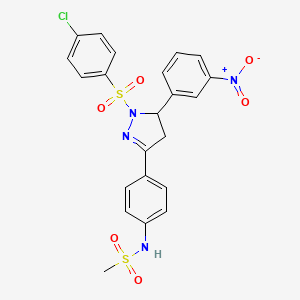

![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

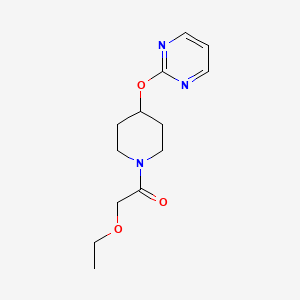

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)